2-Propylbenzimidazole

Description

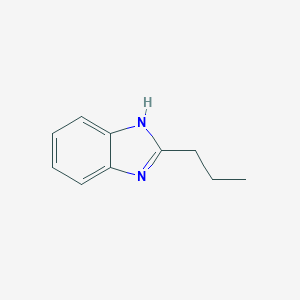

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJZPQLNMVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203108 | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-29-2 | |

| Record name | 2-Propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propyl-1H-benzimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Propyl-1H-benzimidazole, a key heterocyclic compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document delves into the fundamental chemical and physical properties, detailed synthetic protocols, and the expanding applications of this versatile molecule, with a strong emphasis on scientific integrity and practical, field-proven insights.

Core Compound Identification

Table 1: Key Identifiers for 2-Propyl-1H-benzimidazole

| Identifier | Value |

| CAS Number | 5465-29-2[1] |

| Molecular Formula | C₁₀H₁₂N₂[1] |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 2-propyl-1H-benzimidazole[1] |

Physicochemical Properties

2-Propyl-1H-benzimidazole is a white to off-white crystalline solid at room temperature. Its physical and chemical characteristics are pivotal for its application in various chemical and biological systems.

Table 2: Physicochemical Data of 2-Propyl-1H-benzimidazole

| Property | Value | Source |

| Melting Point | 154–158 °C | RSC Publishing |

| Boiling Point | Not available | |

| Solubility | Generally soluble in organic solvents; limited solubility in polar solvents like water. | Solubility of Things |

| Appearance | White to off-white crystalline solid | RSC Publishing |

Synthesis of 2-Propyl-1H-benzimidazole: Methodologies and Mechanistic Insights

The synthesis of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with several established methods. For 2-Propyl-1H-benzimidazole, two primary, reliable methods are the Phillips-Ladenburg reaction and a modern one-pot synthesis.

Method 1: The Phillips-Ladenburg Reaction

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4] The choice of butyric acid as the carboxylic acid component directly yields the 2-propyl substituent.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Propyl-1H-benzimidazole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4N hydrochloric acid.

-

Addition of Carboxylic Acid: To the stirred solution, add butyric acid (1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using acidic conditions is to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine.

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a base, such as 10% sodium hydroxide or ammonium hydroxide, until a precipitate is formed.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Propyl-1H-benzimidazole.

Diagram 1: Phillips-Ladenburg Reaction Workflow

Caption: Workflow for the Phillips-Ladenburg synthesis of 2-Propyl-1H-benzimidazole.

Method 2: One-Pot Synthesis via Condensation with an Aldehyde

A more contemporary and efficient approach involves the one-pot condensation of o-phenylenediamine with butyraldehyde in the presence of an oxidizing agent or a catalyst. This method often offers higher yields and milder reaction conditions.

Experimental Protocol: One-Pot Synthesis of 2-Propyl-1H-benzimidazole

-

Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 equivalent), butyraldehyde (1.2 equivalents), and a suitable catalyst, such as MgO@DFNS (engineered MgO supported on dendritic fibrous nano-silica), in a solvent like ethanol.

-

Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for the time required as determined by TLC monitoring. The catalyst facilitates the cyclization and subsequent oxidation to the benzimidazole.

-

Product Isolation: Upon completion, filter off the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 2-Propyl-1H-benzimidazole.

Diagram 2: One-Pot Synthesis Workflow

Caption: Workflow for the one-pot synthesis of 2-Propyl-1H-benzimidazole.

Spectroscopic Data

The structural elucidation of 2-Propyl-1H-benzimidazole is confirmed by various spectroscopic techniques.

Table 3: NMR and MS Data for 2-Propyl-1H-benzimidazole

| Spectrum | Key Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.16 (bs, 1H), 7.50–7.40 (m, 2H), 7.10–7.09 (m, 2H), 2.77 (t, J = 7.6 Hz, 2H), 1.83–1.74 (m, 2H), 0.94 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 154.9, 143.3, 134.2, 121.2, 120.6, 118.0, 110.6, 30.4, 20.9, 13.6 |

| LCMS | m/z 161.20 (M + H)⁺ |

Data sourced from a study published by the Royal Society of Chemistry.

Applications in Drug Development and Medicinal Chemistry

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[5] 2-Propyl-1H-benzimidazole, as a derivative, serves as a valuable building block and a compound of interest for its own potential biological activities.

-

Antimicrobial and Antifungal Agents: Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[5][6] The mechanism of action often involves the inhibition of microtubule synthesis in pathogens.

-

Anticancer Therapeutics: The benzimidazole core is found in several anticancer drugs.[5] These compounds can act through various mechanisms, including the inhibition of specific kinases or interference with DNA replication.

-

Antiulcer Agents: A significant class of proton pump inhibitors, used to treat acid-reflux disorders, are based on the benzimidazole structure.[6]

-

Antihypertensive and Antiviral applications: The versatility of the benzimidazole nucleus has led to its incorporation in drugs targeting a wide array of diseases.[7][8]

A Curious Case: Supramolecular Chirality

An intriguing aspect of 2-Propyl-1H-benzimidazole is its behavior in the solid state. Although the molecule itself is achiral in solution due to the free rotation of the propyl group, it has been observed to crystallize as a conglomerate, exhibiting chiroptical properties.[9][10][11] This phenomenon, known as supramolecular chirality, arises from the specific packing of the molecules in the crystal lattice.[11][12][13] This property is of significant interest in the fields of materials science and crystal engineering.

Conclusion

2-Propyl-1H-benzimidazole is a compound of considerable interest, underpinned by its straightforward synthesis and its role as a key derivative of the pharmacologically significant benzimidazole family. The detailed synthetic protocols and characterization data provided in this guide are intended to empower researchers to confidently work with this compound. The exploration of its unique solid-state properties and its potential applications in drug discovery underscores the continued importance of fundamental research in heterocyclic chemistry.

References

- 1. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. isca.me [isca.me]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Supramolecular Chirality Suppresses Molecular Chirality: Selective Chiral Recognition in Hierarchically Coassembled Pyridine-Benzimidazole Conjugates with Precise ee% Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 2-Propylbenzimidazole from o-phenylenediamine

An In-Depth Technical Guide to the Synthesis of 2-Propylbenzimidazole from o-Phenylenediamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique physicochemical properties.[1][2] Among its many derivatives, this compound serves as a critical building block and a key intermediate in the synthesis of high-value pharmaceutical agents, most notably the angiotensin II receptor antagonist, Telmisartan.[3] This guide provides a comprehensive technical overview of the synthesis of this compound, beginning with the foundational condensation of o-phenylenediamine with butyric acid. We will dissect the classical Phillips-Ladenburg reaction, exploring its mechanism and practical execution, before transitioning to modern, more efficient, and sustainable synthetic strategies. This document is designed to serve as a practical resource, blending theoretical principles with field-proven protocols to empower researchers in their synthetic endeavors.

Foundational Chemistry: The Phillips-Ladenburg Condensation

The most established and straightforward route to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[4][5][6][7] In the context of our target molecule, this translates to the reaction between o-phenylenediamine and butyric acid.

Reaction Mechanism

The reaction proceeds under acidic conditions, typically with strong mineral acids like hydrochloric acid (HCl) or polyphosphoric acid (PPA), and requires heat to drive the reaction to completion.[7][8] The acid plays a dual role: it protonates the carbonyl oxygen of butyric acid, rendering it more electrophilic, and acts as a dehydrating agent in the final step.

The mechanism unfolds in three key stages:

-

N-Acylation: One of the nucleophilic amino groups of o-phenylenediamine attacks the activated carbonyl carbon of butyric acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield an N-acylated diamine intermediate, N-(2-aminophenyl)butanamide.

-

Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

-

Dehydration: The final step is the acid-catalyzed elimination of a second water molecule from the cyclic intermediate, resulting in the formation of the aromatic benzimidazole ring.[7][9]

Caption: Mechanism of the Phillips-Ladenburg condensation.

Classical Experimental Protocol

This protocol describes a typical lab-scale synthesis using strong acid catalysis. The primary causality for using a strong acid like 4M HCl is to ensure efficient protonation and drive the two dehydration steps required for cyclization and aromatization.[7]

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Butyric acid (9.7 g, 0.11 mol)

-

4M Hydrochloric Acid (80 mL)

-

10% Sodium Hydroxide solution

-

Decolorizing carbon

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle, magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and butyric acid (0.11 mol).

-

Acid Addition: Carefully add 80 mL of 4M hydrochloric acid to the flask. The mixture will become warm.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow, dropwise addition of a 10% sodium hydroxide solution until the mixture is just alkaline (test with litmus or pH paper). This step is crucial to precipitate the free base form of the product.

-

Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with ice-cold water to remove inorganic salts.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of boiling water (approx. 400-500 mL). Add a small amount of decolorizing carbon and boil for 10-15 minutes to remove colored impurities.[9]

-

Crystallization: Filter the hot solution to remove the carbon. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Modern & Greener Synthetic Alternatives

While effective, the Phillips condensation often requires harsh conditions, long reaction times, and corrosive acids.[8] Modern synthetic chemistry has driven the development of more efficient and environmentally benign alternatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often increasing yields.[10][11][12] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[12]

These reactions are often performed under solvent-free conditions or in green solvents like water or ethanol, sometimes using a solid support like alumina or silica gel which can also act as a mild catalyst.[1]

Illustrative Protocol (Microwave):

-

Preparation: In a mortar, thoroughly mix o-phenylenediamine (2 mmol), butyric acid (2 mmol), and a catalytic amount of zeolite or silica gel (50 mg).[1]

-

Irradiation: Transfer the mixture to a microwave-safe vessel. Place it in a microwave synthesizer and irradiate at a suitable power level (e.g., 160-560 W) for 5-10 minutes.[1][10]

-

Workup: After cooling, dissolve the residue in ethanol or ethyl acetate, filter to remove the catalyst, and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Alternative Catalytic Approaches

The use of various catalysts can circumvent the need for stoichiometric amounts of strong mineral acids, leading to milder reaction conditions and simpler workups.

| Catalyst System | Solvent | Temperature (°C) | Typical Time | Key Advantage | Reference |

| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 | 2-4 h | Inexpensive, mild, and economically viable. | |

| Zirconyl Chloride (ZrOCl₂·8H₂O) | Acetonitrile | Room Temp. | 1-2 h | Highly effective Lewis acid, works at ambient temperature. | [13] |

| Lipozyme® (Immobilized Lipase) | Cyclohexane | 37 | 24-48 h | Enzymatic, extremely mild conditions suitable for sensitive substrates. | [14] |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 2-3 h | Solid acid catalyst, easy to handle. | [15][16] |

| Cobalt (II) Complex | Toluene | 120 | 12 h | Dehydrogenative coupling with 1-butanol instead of butyric acid. | [17] |

Experimental Workflow and Product Characterization

A robust synthesis is validated by a clear workflow and rigorous characterization of the final product.

Caption: General workflow for synthesis and validation.

Structural and Purity Verification

Confirming the identity and purity of the synthesized this compound is a critical final step. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are standard techniques for this purpose.[18][19]

| Technique | Expected Result for this compound |

| ¹H NMR | δ (ppm): ~12.3 (s, 1H, N-H), 7.5-7.6 (m, 2H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 2.9 (t, 2H, -CH₂-), 1.8 (sextet, 2H, -CH₂-), 1.0 (t, 3H, -CH₃). |

| ¹³C NMR | δ (ppm): ~155 (C=N), ~140 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~30 (-CH₂-), ~21 (-CH₂-), ~14 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~3050 (N-H stretch, broad), ~2960 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (Aromatic C=C stretch). |

| Mass Spec. (EI) | m/z: 160 [M]⁺ (Molecular Ion), with fragmentation peaks corresponding to loss of ethyl and propyl groups. |

Conclusion

The synthesis of this compound from o-phenylenediamine is a well-established transformation that serves as an excellent case study in heterocyclic chemistry. While the traditional Phillips-Ladenburg condensation remains a viable, albeit harsh, method, modern advancements offer a suite of greener and more efficient alternatives. The choice of synthetic route—be it a classic acid-catalyzed reflux, a rapid microwave-assisted reaction, or a mild enzyme-catalyzed process—can be tailored to the specific needs of the laboratory, considering factors such as scale, available equipment, desired purity, and commitment to the principles of green chemistry.[2][20][21] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach this important synthesis.

References

- 1. ijariie.com [ijariie.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound|Research Chemical & Intermediate [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 7. adichemistry.com [adichemistry.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 14. First simple and mild synthesis of 2-alkylbenzimidazoles involving a supported enzymatic catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijarsct.co.in [ijarsct.co.in]

Solubility of 2-Propylbenzimidazole in Organic Solvents: A Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylbenzimidazole (2-PB) is a pivotal heterocyclic compound, frequently utilized as a structural motif and key intermediate in the synthesis of pharmacologically active molecules, most notably the angiotensin II receptor antagonist, Telmisartan.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for the rational design of synthetic routes, optimization of reaction conditions, development of purification strategies, and formulation of drug products. This guide provides a comprehensive analysis of the physicochemical properties of this compound that govern its solubility, presents its expected solubility profile across a range of common organic solvents, and details a robust experimental protocol for its quantitative determination.

Introduction: The Significance of this compound

This compound (C₁₀H₁₂N₂) is a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings.[3][4] The substituent at the C-2 position is a critical determinant of the biological activity and physicochemical properties of benzimidazole derivatives.[2] The inclusion of a simple propyl group imparts a moderate degree of lipophilicity, which is crucial for properties such as cell membrane permeability, making 2-PB a valuable model compound for structure-activity relationship (SAR) studies.[2]

However, its primary significance in the pharmaceutical industry lies in its role as a key building block.[2] Efficiently handling this compound during synthesis, crystallization, and formulation requires a deep, predictive understanding of its behavior in solution. Solubility data is not merely a physical constant; it is the cornerstone of process chemistry and formulation science, dictating solvent selection for reactions, enabling effective purification by crystallization, and guiding the development of stable, bioavailable drug delivery systems.[3]

Physicochemical Properties Governing Solubility

The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents a duality: a polar, hydrogen-bonding benzimidazole core and a non-polar, lipophilic propyl chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | [3][4] |

| Molecular Weight | 160.22 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 110 °C (383 K) | [3] |

| Boiling Point | 300 - 348.8 °C | [3][5] |

| pKa | 11.86 ± 0.30 (Predicted) | [6] |

The key to understanding 2-PB's solubility lies in three structural features:

-

Hydrogen Bonding: The imidazole moiety contains an N-H group that acts as a hydrogen bond donor and a pyridine-type nitrogen (-N=) that acts as a hydrogen bond acceptor.[7] This allows for strong interactions with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., DMSO).

-

Polarity and Dipole Moment: The benzimidazole ring is polar due to the electronegativity difference between carbon and nitrogen atoms, leading to a significant dipole moment. This facilitates dissolution in polar solvents.

-

Lipophilicity: The 2-propyl group is a non-polar, aliphatic chain. This hydrocarbon tail contributes to van der Waals interactions and enhances solubility in less polar organic solvents.[2]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon forming new solute-solvent interactions.

Caption: Dissolution involves overcoming solute-solute forces to form new solute-solvent interactions.

Solubility Profile in Common Organic Solvents

The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[8][9] Its amphiphilic nature—possessing both polar and non-polar regions—results in a broad, but varied, solubility profile.

Table 2: Qualitative Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole | The ability of alcohols to both donate and accept hydrogen bonds allows for strong interactions with the benzimidazole ring.[1][10] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Dipole-Dipole, H-Bond Accepting | These solvents have large dipole moments and can accept hydrogen bonds from the N-H group of 2-PB, leading to favorable solvation.[1] |

| Non-Polar | Hexane, Heptane | Low | Van der Waals | The polar benzimidazole core has very weak interactions with non-polar solvents, limiting solubility despite the propyl group.[3] |

| Aromatic | Toluene | Moderate (Temp. Dependent) | π-π Stacking, Van der Waals | Toluene can engage in π-stacking with the benzene ring of 2-PB. It is often used as a reaction solvent at elevated temperatures.[11] |

| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Dipole-Dipole | General studies on benzimidazoles show that solubility in chloroalkanes is typically very low.[12] |

Disclaimer: This table is based on established chemical principles and data from related compounds. For mission-critical applications, the qualitative assessments presented here must be confirmed by quantitative experimental determination.

A Self-Validating Protocol for Equilibrium Solubility Determination

To generate trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. The protocol described below is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Required Materials and Equipment

-

Compound: this compound (>98% purity)

-

Solvents: HPLC-grade organic solvents

-

Equipment: Analytical balance, screw-capped glass vials, orbital shaker with a temperature-controlled chamber, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (0.22 µm, PTFE or other solvent-compatible material), HPLC-UV system.

Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Stock Slurries:

-

To several 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for a predetermined period. Causality: Agitation ensures continuous interaction between the solid and the solvent, accelerating the approach to equilibrium. Constant temperature is critical as solubility is highly temperature-dependent.[3]

-

-

Validation of Equilibrium:

-

To ensure equilibrium has been reached, remove replicate vials at different time points (e.g., 24, 48, and 72 hours).[13]

-

Trustworthiness: If the measured concentration does not significantly change between the 48-hour and 72-hour time points, it provides strong evidence that a stable equilibrium has been achieved.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 30 minutes (or centrifuge) to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established HPLC-UV calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine its concentration.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

This compound exhibits a nuanced solubility profile dictated by its dual-nature chemical structure. It is generally soluble in polar organic solvents, particularly those capable of participating in hydrogen bonding like alcohols and DMSO, while demonstrating limited solubility in non-polar aliphatic and chlorinated solvents. The information and protocols detailed in this guide provide researchers and drug development professionals with a robust framework for predicting, measuring, and utilizing the solubility characteristics of this important pharmaceutical intermediate. Adherence to a rigorous, self-validating experimental methodology is crucial for generating the high-quality data required for successful process development and formulation design.

References

- 1. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 | Benchchem [benchchem.com]

- 2. This compound|Research Chemical & Intermediate [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5465-29-2 [sigmaaldrich.com]

- 6. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole | 152628-02-9 [m.chemicalbook.com]

- 7. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102827083A - Preparation method of 2-methylbenzimidazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Spectroscopic Elucidation of 2-Propylbenzimidazole: A Technical Guide for Researchers

Introduction: Beyond the Structure, Understanding the Molecule

In the landscape of pharmaceutical development and materials science, benzimidazole derivatives stand out for their versatile biological activities and structural significance. Among them, 2-Propylbenzimidazole (C₁₀H₁₂N₂) serves as a crucial building block and a fundamental model for studying structure-activity relationships. Its deceptively simple structure—a propyl chain appended to the C2 position of a benzimidazole core—belies a rich spectroscopic characterization that is paramount for unequivocal identification, purity assessment, and understanding its physicochemical behavior.

This guide provides an in-depth analysis of the core spectroscopic data of this compound, moving beyond a mere listing of peaks to explain the causality behind the observed spectral features. As researchers and drug development professionals, our goal is not just to acquire data, but to interpret it with confidence. This document is structured to provide that confidence, grounding every piece of data in the principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. We will explore how each technique provides a unique yet complementary piece of the molecular puzzle.

Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The propyl group at the C2 position is the key substituent. A critical feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3). In solution at room temperature, this exchange is typically fast on the NMR timescale, leading to a time-averaged spectrum where the benzene portion of the molecule appears symmetric.

Biological activity of 2-Propylbenzimidazole and its derivatives

An In-depth Technical Guide to the Biological Activity of 2-Propylbenzimidazole and Its Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, consisting of fused benzene and imidazole rings, allows for versatile interactions with a wide range of biological targets.[3] This guide focuses specifically on derivatives featuring a propyl group at the C-2 position. This substitution significantly influences the molecule's lipophilicity and steric profile, thereby modulating its pharmacokinetic properties and target-binding affinity. We will explore the diverse biological activities of this compound derivatives, including their anticancer, antihypertensive, antimicrobial, and antiviral properties. This document provides an in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation, tailored for researchers, scientists, and drug development professionals.

The this compound Scaffold: Synthesis and Significance

The synthesis of this compound derivatives is most commonly achieved through the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with butanoic acid (or its derivatives) in the presence of an acid catalyst, such as hydrochloric acid.[4] The propyl group at the 2-position is a key structural feature. It provides a flexible, lipophilic chain that can effectively probe hydrophobic pockets within target enzymes and receptors, a characteristic that underpins the diverse bioactivities observed in this class of compounds.

Caption: General workflow for the synthesis of the this compound core.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzimidazole derivatives are well-documented anticancer agents, and those with a 2-propyl substitution are no exception.[5] Their multifaceted mechanisms of action make them potent candidates for cancer therapeutics.[6][7]

Mechanism of Action: A Multi-pronged Attack

-

Microtubule Destabilization: A primary mechanism is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, which is critical for the formation of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[8]

-

Kinase Inhibition: Many this compound derivatives function as kinase inhibitors, targeting critical signaling pathways that drive cancer cell proliferation and survival.[5] They have been shown to suppress pathways like PI3K/AKT and RAF/MEK/ERK, which are frequently dysregulated in various cancers.[8] Inhibition of these pathways curtails cell growth and promotes apoptosis.

-

Induction of Apoptosis: These compounds can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][9] They can increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and the activation of caspases.[5]

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Mechanism |

| Benzimidazole-ketene | Compound A1 | HCT116 (Colon) | 0.06 - 3.64 | p53-MDM2 Inhibition |

| Benzimidazole-ketene | Compound A7 | MCF-7 (Breast) | 0.04 - 9.80 | p53-MDM2 Inhibition |

| 2,5-disubstituted | MH1 | Molt4 (Leukemia) | Not specified | Topoisomerase Inhibition |

Data synthesized from multiple sources for illustrative purposes.[8][10]

Antihypertensive Activity: Modulating Vascular Tone

Certain this compound derivatives have demonstrated significant potential as antihypertensive agents, primarily through their action on ion channels and receptors involved in blood pressure regulation.[11][12]

Mechanism of Action

-

Calcium Channel Blockade: A key mechanism is the antagonism of calcium channels. The derivative Ro 40-5967, which contains a 2-benzimidazolyl-propyl moiety, acts as a potent calcium antagonist.[13] By blocking the influx of calcium into vascular smooth muscle cells, it promotes vasodilation and reduces peripheral resistance, thereby lowering blood pressure. Studies in spontaneously hypertensive rats (SHR) showed Ro 40-5967 to be 3-5 times more potent than verapamil, with a longer-lasting effect.[13]

-

Angiotensin II Receptor Blockade: Other derivatives are designed as Angiotensin II Type 1 Receptor (AT₁R) antagonists.[14][15] By blocking the binding of angiotensin II—a potent vasoconstrictor—to its receptor, these compounds prevent vasoconstriction and promote vasorelaxation. One novel fluorophenyl benzimidazole derivative (FPD) was shown to significantly decrease systolic and diastolic blood pressure in SHRs, with its vasorelaxant effects also linked to the NO/cGMP pathway and the opening of BKCa channels.[15]

Antimicrobial and Antifungal Activity

The benzimidazole scaffold is prevalent in antimicrobial and antifungal agents. The 2-propyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell walls.

Spectrum of Activity

Numerous studies have demonstrated the efficacy of 2-substituted benzimidazoles against a range of pathogens.[16] Derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and to a lesser extent, Gram-negative bacteria such as Escherichia coli.[17][18][19] Significant antifungal activity against yeasts like Candida albicans and Candida tropicalis has also been reported.[18][20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the MIC, the lowest concentration of a compound that inhibits visible microbial growth.

| Compound Class | Organism | MIC (µg/mL) | Reference Standard |

| 2-Substituted Benzimidazoles | S. aureus | 12.5 - 400 | Ciprofloxacin |

| 2-Substituted Benzimidazoles | E. faecalis | 12.5 - 400 | Ciprofloxacin |

| 2-Substituted Benzimidazoles | C. tropicalis | 6.25 - 400 | Griseofulvin |

Data compiled from various studies on benzimidazole derivatives.[18][19][20]

Antiviral Activity

Derivatives of this compound have emerged as promising antiviral agents, demonstrating efficacy against a variety of RNA and DNA viruses.[21][22]

Mechanism of Action

The primary antiviral mechanism involves the inhibition of viral replication.[21] This can be achieved by targeting key viral enzymes, such as RNA-dependent RNA polymerase (RdRP), which is essential for the replication of many RNA viruses like Hepatitis C Virus (HCV).[23] Some benzimidazole compounds act as non-competitive, allosteric inhibitors, binding to a site on the polymerase distinct from the active center to prevent its function.[23] Other derivatives may interfere with viral entry into host cells or other critical steps in the viral lifecycle.[21] The presence of specific moieties, such as a 2-pyridyl group attached to the ethyl bridge at C-2, has been correlated with potent antiviral activity.[24][25]

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on the nature and position of substituents on the benzimidazole core. SAR studies are crucial for optimizing potency and selectivity.[3][26][27]

-

N-1 Position: Substitution at the N-1 position is a common strategy to modulate pharmacokinetic properties and target engagement. Attaching larger, flexible chains or additional heterocyclic rings can significantly alter the compound's activity profile.

-

C-2 Position: While this guide focuses on the propyl group, variations in its length and branching can fine-tune lipophilicity and steric interactions within the target's binding pocket.

-

C-5 and C-6 Positions: The benzene portion of the scaffold is a prime site for modification. Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) at the C-5 or C-6 positions can dramatically influence electronic properties and hydrogen bonding capabilities, thereby affecting biological activity.[7]

Caption: Key positions on the this compound scaffold for SAR studies.

Pharmacokinetic (ADME) Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds is critical for their development as therapeutic agents.[28] Generally, benzimidazole derivatives exhibit complex pharmacokinetic profiles.[29]

-

Absorption: Oral bioavailability can be low and variable (ranging from 2% to 60%), often due to poor aqueous solubility and significant first-pass metabolism in the liver.[29][30]

-

Distribution: They can bind to plasma proteins and blood cell components, which affects their distribution throughout the body.[29]

-

Metabolism: The liver is the primary site of metabolism, where they are converted into both active and inactive metabolites.[30]

-

Excretion: Metabolites are typically excreted via renal or biliary routes. Hepatoduodenal circulation, where the drug and its metabolites are reabsorbed from the gut, has been observed.[30]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring absorbance at 600 nm.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly promising class of bioactive molecules. Their ability to engage with a wide array of biological targets—from tubulin and kinases in cancer cells to ion channels and viral polymerases—underscores their therapeutic potential. The propyl group at the C-2 position is a critical determinant of this activity, providing the necessary lipophilicity and structural flexibility for effective target interaction.

Future research should focus on leveraging SAR insights to design next-generation derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. The development of multi-target agents, particularly in the realm of oncology, could provide a powerful strategy to overcome drug resistance. As synthetic methodologies advance, the exploration of novel substitutions on the this compound scaffold will undoubtedly uncover new therapeutic opportunities.

References

- 1. iosrphr.org [iosrphr.org]

- 2. advancedengineeringscience.com [advancedengineeringscience.com]

- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. srrjournals.com [srrjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Antihypertensive properties of the novel calcium antagonist (1S,2S)-2-[2-[[3-(2-benzimidazolyl)propyl]methylamino] ethyl]-6- fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphthyl methoxyacetate dihydrochloride in rat models of hypertension. Comparison with verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. isca.me [isca.me]

- 17. jddtonline.info [jddtonline.info]

- 18. asianpubs.org [asianpubs.org]

- 19. Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 20. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rroij.com [rroij.com]

- 22. benchchem.com [benchchem.com]

- 23. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

An In-Depth Technical Guide to the Safe Handling of 2-Propylbenzimidazole

Introduction: 2-Propylbenzimidazole (CAS No. 5465-29-2) is a heterocyclic aromatic organic compound utilized as a key reagent and building block in medicinal chemistry and drug development.[1] Its structural motif is a component of various pharmacologically active molecules.[2] As with many specialized reagents, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, chemists, and drug development professionals. It moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Identification and Toxicological Profile

A foundational principle of laboratory safety is a complete understanding of a substance's intrinsic hazards. This compound is a solid, typically appearing as a white to off-white powder or crystal.[1] While comprehensive toxicological data is not exhaustive, the available information from multiple suppliers and databases mandates that it be handled as a hazardous substance.[3][4]

The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning" and is associated with multiple hazard statements.[5]

GHS Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[8]

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[7] The irritant nature of the compound means that even minor, incidental contact can lead to inflammation, redness, and discomfort.[7] The aquatic toxicity (H411) is a critical consideration for waste disposal, precluding any release into drains or the environment.[8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5465-29-2 | [6] |

| Molecular Formula | C₁₀H₁₂N₂ | [6] |

| Molecular Weight | 160.22 g/mol | [6] |

| Appearance | White to off-white solid/powder | [1][5] |

| Boiling Point | 348.8 °C | [5] |

| Storage Temperature | 2-8 °C |[5][9] |

Section 2: Hierarchy of Controls and Personal Protective Equipment (PPE)

Effective risk management in the laboratory follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This approach is fundamental to minimizing exposure to this compound.

Caption: Hierarchy of Controls model, prioritizing safety measures.

Engineering Controls: These are the most critical measures for isolating personnel from the hazard.

-

Chemical Fume Hood: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood.[10] This is non-negotiable, as it directly mitigates the respiratory irritation hazard (H335).[7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9] Their proximity is crucial for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls. It should never be the sole method of protection.

Table 2: Mandatory PPE for Handling this compound

| Protection Type | Specification | Rationale and Source(s) |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] | Protects against dust particles and splashes, preventing serious eye irritation (H319).[7] |

| Skin Protection | Nitrile or other compatible chemical-resistant gloves.[9] A full-length lab coat must be worn and buttoned.[7] | Prevents direct contact and subsequent skin irritation (H315). Contaminated gloves must be removed and disposed of properly.[4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated outside of a fume hood.[3] | Mitigates the risk of inhaling dust, which can cause respiratory tract irritation (H335).[7] |

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for reproducible science and consistent safety.

Protocol 1: Weighing and Handling Solid this compound

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before entering the designated handling area.

-

Work Area Setup: Perform all work within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood.

-

Aliquotting: Carefully open the main container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the container or spatula forcefully.

-

Closure: Securely close the main container immediately after use.

-

Dissolution/Transfer: If dissolving, add the solvent to the solid in the weigh boat or transfer the solid to the reaction vessel within the fume hood.

-

Cleanup: Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water after the procedure is complete.[7][9]

Storage Conditions: Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Temperature: Store at the recommended temperature of 2-8°C in a designated refrigerator or cold room.[5][9]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[3][7]

-

Location: Store in a dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[4][7]

Section 4: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before working with the compound.

Accidental Release Measures: In the event of a spill, a calm and methodical response is required.

Caption: Step-by-step workflow for responding to a laboratory spill.

For any major spill, or if personnel feel unwell, evacuate the area and contact the institution's emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures: Immediate and correct first aid can significantly reduce the severity of an injury.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12] |

| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10][12] |

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and materials.[7][11]

Section 5: Waste Disposal

Due to its classification as toxic to aquatic life with long-lasting effects (H411), proper disposal is an environmental and regulatory imperative.[8]

-

Chemical Waste: All waste containing this compound, including unused product, contaminated consumables (gloves, weigh boats, paper towels), and spill cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.

-

Prohibited Disposal: Do NOT dispose of this chemical in the regular trash or wash it down the sink.[7][10] This directly violates safety protocols and environmental regulations due to its aquatic toxicity.

-

Regulatory Compliance: Disposal must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

This compound is a valuable reagent in chemical synthesis, but its safe use demands respect for its inherent hazards. By understanding its toxicological profile and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods and mandating correct PPE—researchers can minimize exposure risks. Adherence to established standard operating procedures for handling, storage, and emergency response is not merely a matter of compliance but a cornerstone of a responsible and effective research environment.

References

- 1. This compound | 5465-29-2 [amp.chemicalbook.com]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | 5465-29-2 [sigmaaldrich.com]

- 6. 2-Propyl-1H-benzimidazole | C10H12N2 | CID 21624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. 2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole - Safety Data Sheet [chemicalbook.com]

- 9. biosynth.com [biosynth.com]

- 10. chemicea.com [chemicea.com]

- 11. echemi.com [echemi.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of the benzimidazole scaffold from a laboratory curiosity to a cornerstone of modern pharmacology is a testament to the power of chemical synthesis and biological screening. This guide provides a comprehensive overview of the discovery, history, and multifaceted applications of benzimidazole compounds, offering insights for professionals in drug development and research.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3][] This inherent versatility has made the benzimidazole nucleus a fertile ground for the development of numerous therapeutic agents.[5][6]

The physicochemical properties of the benzimidazole ring system, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind effectively to macromolecules, further contributing to its broad pharmacological significance.[2]

The Dawn of Benzimidazoles: A Historical Perspective

The story of benzimidazoles begins in the late 19th century. In 1872, Hobrecker reported the first synthesis of a benzimidazole derivative, 2,5-dimethyl-benzimidazole, through the reduction of 2-nitro-4-methylacetanilide.[7][8][9][10] This initial discovery laid the groundwork for future explorations into this chemical class.

A pivotal moment in the history of benzimidazoles came with the elucidation of the structure of Vitamin B12. It was discovered that the 5,6-dimethylbenzimidazole moiety is a crucial component of this essential vitamin, acting as an axial ligand to the cobalt atom.[11][12] This finding highlighted the natural significance of the benzimidazole scaffold and spurred further interest in its biological roles.

The mid-20th century marked the beginning of the therapeutic era for benzimidazoles. In the 1950s, the anthelmintic properties of these compounds began to be recognized, leading to the development of the first commercially successful drugs in this class.[13] A significant milestone was the discovery of the opioid agonist properties of certain benzimidazole derivatives by Ciba AG in 1957.[14] This was followed by the development of proton pump inhibitors in the 1960s.[13] The timeline below highlights some of the key discoveries in the history of benzimidazole compounds.

| Year | Discovery/Milestone | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hobrecker.[7][8][9][10] | Laid the foundation for benzimidazole chemistry. |

| 1944 | Woolley proposes the purine-like structure of benzimidazoles.[13] | Provided a theoretical basis for their biological activity. |

| Late 1940s | Discovery of 5,6-dimethylbenzimidazole in Vitamin B12.[11][12] | Demonstrated the natural occurrence and importance of the benzimidazole scaffold. |

| 1957 | Ciba AG discovers the analgesic effects of benzimidazole derivatives.[14] | Opened the door to the development of benzimidazole-based opioids. |

| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic.[13][15] | Revolutionized the treatment of parasitic worm infections. |

| 1971 | Discovery of mebendazole by Janssen Pharmaceutica.[13] | Provided a broad-spectrum anthelmintic with improved efficacy. |

| 1975 | Invention of albendazole.[13] | Further expanded the arsenal of effective anthelmintic drugs. |

| 1979 | Discovery of omeprazole.[16] | Led to the development of a new class of highly effective anti-ulcer drugs (proton pump inhibitors). |

| 1988 | Launch of omeprazole.[17] | Marked a paradigm shift in the management of acid-related gastrointestinal disorders. |

The Chemical Core: Synthesis of the Benzimidazole Nucleus

The most prevalent and versatile method for the synthesis of the benzimidazole core is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes or orthoesters.[3][18][19] This straightforward reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, a key determinant of biological activity.

Caption: General synthesis of 2-substituted benzimidazoles.

Numerous modifications and alternative synthetic routes have been developed over the years, often employing different catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups.[18][20][21]

A Spectrum of Activity: Major Classes of Benzimidazole-Based Drugs

The structural versatility of the benzimidazole scaffold has led to the development of drugs targeting a wide range of diseases.

Anthelmintics: Combating Parasitic Worms

The discovery of the anthelmintic properties of benzimidazoles was a major breakthrough in both human and veterinary medicine. These compounds are particularly effective against gastrointestinal nematodes.[22]

Mechanism of Action: The primary mode of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite.[15][22][23] They achieve this by binding with high affinity to the parasite's β-tubulin, a key protein component of microtubules.[15][22] This binding inhibits the formation of the mitotic spindle, arresting cell division in the metaphase.[22] The disruption of microtubule-dependent processes, such as nutrient absorption, ultimately leads to the death of the parasite.[23] The selective toxicity of these drugs is attributed to the much higher affinity of benzimidazoles for parasite tubulin compared to mammalian tubulin.[23]

Caption: Mechanism of action of benzimidazole anthelmintics.

Key examples of benzimidazole anthelmintics include:

-

Thiabendazole: The first benzimidazole anthelmintic to be widely used.[15]

-

Mebendazole and Albendazole: Broad-spectrum anthelmintics with improved efficacy and safety profiles.[15][24]

-

Fenbendazole and Oxfendazole: Commonly used in veterinary medicine.[11]

Proton Pump Inhibitors (PPIs): Taming Gastric Acid

The development of proton pump inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[17][25] Omeprazole, the first-in-class PPI, is a benzimidazole derivative.[17][25]

Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[16] In their active form, they covalently bind to and irreversibly inhibit the H+/K+ ATPase, also known as the proton pump.[17] This enzyme is the final step in the secretion of gastric acid. By blocking the proton pump, PPIs cause a profound and prolonged reduction in stomach acid production.[17]

Caption: Mechanism of action of proton pump inhibitors.

Other important PPIs that share the benzimidazole core include:

Antiviral Agents: A Broad-Spectrum Potential

Benzimidazole derivatives have demonstrated promising activity against a variety of RNA and DNA viruses.[27][28] Their antiviral mechanisms can be multifaceted, including the inhibition of critical viral processes such as genome replication, protein processing, and the entry of the virus into host cells.[28] The structural adaptability of the benzimidazole scaffold allows for the design of derivatives with enhanced potency and selectivity against specific viral targets.[28] The development of hybrid molecules, such as benzimidazole-triazole hybrids, has shown improved biological properties.[29]

Anticancer Therapeutics: A Promising Frontier

More recently, the anticancer potential of benzimidazole compounds has become a major area of research.[24][30] Some benzimidazole derivatives have shown potent activity against various cancer cell lines, and some anthelmintics, such as mebendazole and albendazole, are being repurposed for cancer therapy.[24]

The anticancer mechanisms of benzimidazoles are diverse and can include:

-

Inhibition of tubulin polymerization: Similar to their anthelmintic action, some benzimidazoles disrupt the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis.[24]

-

Inhibition of topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death.[30]

-

Kinase inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by kinases, making them attractive targets for anticancer drugs.[24]

-

Induction of apoptosis: Benzimidazole derivatives can trigger programmed cell death in cancer cells through various pathways.[30]

-

Epigenetic modulation: Some benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which are involved in the development of several types of cancer.[31]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis and biological evaluation of a 2-substituted benzimidazole derivative.

Synthesis of a 2-Substituted Benzimidazole

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aldehyde.[3]

Materials:

-

o-Phenylenediamine

-

Substituted aldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Sodium bicarbonate solution

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized benzimidazole compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the synthesized benzimidazole compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives